4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one
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Overview
Description
4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one is a chemical compound that has shown promising results in scientific research. It is a heterocyclic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one involves the modulation of various biochemical pathways. It has been shown to inhibit the production of inflammatory cytokines by blocking the activity of nuclear factor kappa B (NF-κB). It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it modulates the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects:
This compound has exhibited various biochemical and physiological effects. It has shown anti-inflammatory properties by reducing the levels of inflammatory cytokines. It has also exhibited anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, it has shown anti-depressant properties by modulating the levels of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one in lab experiments include its potential as a multi-target compound for the treatment of various diseases. Additionally, it has exhibited low toxicity in animal studies. However, the limitations of using this compound in lab experiments include the need for further studies to determine its efficacy and safety in humans.
Future Directions
The future directions for 4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one include further studies to determine its potential as a therapeutic agent for various diseases such as cancer, inflammation, and depression. Additionally, studies can be conducted to determine its pharmacokinetics and pharmacodynamics in humans. Furthermore, studies can be conducted to determine its potential as a drug delivery system for other compounds.
Synthesis Methods
The synthesis of 4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one has been achieved using various methods such as the Pictet-Spengler reaction, Mannich reaction, and Michael addition reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde or ketone to form a tetrahydro-β-carboline intermediate, which is then cyclized to form the final product. The Mannich reaction involves the condensation of an amine, an aldehyde or ketone, and a nucleophile to form the final product. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound to form the final product.
Scientific Research Applications
4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one has been studied for its potential use in various scientific research applications such as anti-inflammatory, anti-cancer, and anti-depressant agents. Studies have shown that this compound has exhibited anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. Additionally, it has shown anti-depressant properties by modulating the levels of neurotransmitters in the brain.
properties
IUPAC Name |
4-(3-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-14-7-4-6-13(11-14)17-16-10-9-12-5-2-3-8-15(12)18(16)21-19(22)20-17/h2-8,11,17H,9-10H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFKVDGNLJMMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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